molecular formula C19H23NO4 B2614781 3-(3,5-dimethylpiperidine-1-carbonyl)-8-ethoxy-2H-chromen-2-one CAS No. 886126-44-9

3-(3,5-dimethylpiperidine-1-carbonyl)-8-ethoxy-2H-chromen-2-one

Cat. No. B2614781
CAS RN: 886126-44-9
M. Wt: 329.396
InChI Key: QYGRMEQYXIMOEM-UHFFFAOYSA-N
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Description

3-(3,5-dimethylpiperidine-1-carbonyl)-8-ethoxy-2H-chromen-2-one, also known as DMCH, is a chemical compound that belongs to the class of coumarin derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and synthesis of novel materials.

Scientific Research Applications

Medicinal Chemistry and Drug Design

Piperidine derivatives, including our compound of interest, play a crucial role in drug development. The piperidine ring serves as a versatile scaffold for constructing bioactive molecules. Researchers have explored the synthesis of substituted piperidines using various methods . In this context, our compound could serve as a starting point for designing novel drugs targeting specific diseases.

Cardiovascular Applications

Piperidine derivatives have been studied for their cardiovascular effects. Our compound’s pharmacological profile could include vasodilation, antiplatelet activity, or modulation of lipid metabolism. Investigating its impact on cardiovascular health is essential.

Nikita A. Frolov and Anatoly N. Vereshchagin. “Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.” Int. J. Mol. Sci. 2023, 24 (3), 2937. DOI: 10.3390/ijms24032937

properties

IUPAC Name

3-(3,5-dimethylpiperidine-1-carbonyl)-8-ethoxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO4/c1-4-23-16-7-5-6-14-9-15(19(22)24-17(14)16)18(21)20-10-12(2)8-13(3)11-20/h5-7,9,12-13H,4,8,10-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYGRMEQYXIMOEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)N3CC(CC(C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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